1-ethynylbicyclo[2.2.1]heptane
Description
Properties
CAS No. |
2121925-84-4 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethynylbicyclo 2.2.1 Heptane and Its Precursors
Strategies for the Construction of the Bicyclo[2.2.1]heptane Core
The synthesis of the bicyclo[2.2.1]heptane core is a well-established area of organic chemistry, with several reliable methods available for its construction.
Diels-Alder Cycloaddition Reactions in Norbornane (B1196662) Synthesis
The Diels-Alder reaction is the most common and efficient method for synthesizing the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition reaction typically involves the reaction of a cyclopentadiene (B3395910) derivative (the diene) with a suitable dienophile. nih.gov The reaction proceeds in a concerted fashion, leading to the formation of a six-membered ring with a high degree of stereochemical control. nih.gov
A classic example is the reaction between cyclopentadiene and ethylene (B1197577) to form norbornene (bicyclo[2.2.1]hept-2-ene), which can then be hydrogenated to yield the saturated bicyclo[2.2.1]heptane core. The use of substituted cyclopentadienes and various dienophiles allows for the synthesis of a wide range of functionalized norbornane derivatives. beilstein-journals.org The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with pi-systems will preferentially occupy the endo position in the transition state, leading to the kinetic product. nist.gov
| Diene | Dienophile | Product | Reference |
| Cyclopentadiene | Ethylene | Bicyclo[2.2.1]hept-2-ene | nist.gov |
| Cyclopentadiene | Maleic Anhydride (B1165640) | cis-Norbornene-5,6-endo-dicarboxylic anhydride | General Knowledge |
| Cyclopentadiene | Acetylene | Norbornadiene | nist.gov |
Alternative Cyclization and Rearrangement Pathways
While the Diels-Alder reaction is predominant, other methods have been developed to construct the bicyclo[2.2.1]heptane framework. Radical cyclization reactions of appropriately substituted cyclohexylmethyl radicals have been shown to yield bicyclo[2.2.1]heptanes with functionality at the bridgehead positions. chemrxiv.org These reactions offer a pathway to derivatives that may be difficult to access through traditional cycloaddition methods.
Additionally, rearrangement reactions of other bicyclic systems can also lead to the formation of the norbornane skeleton. For instance, acid-catalyzed Wagner-Meerwein rearrangements of substituted bicyclo[2.2.2]octane systems have been observed to produce bicyclo[2.2.1]heptane derivatives.
Enantioselective and Diastereoselective Control in Core Synthesis
The control of stereochemistry during the synthesis of the bicyclo[2.2.1]heptane core is crucial for its application in the synthesis of chiral molecules. Enantioselective synthesis can be achieved through several strategies. One common approach involves the use of chiral auxiliaries attached to the dienophile in a Diels-Alder reaction. liverpool.ac.uk These auxiliaries direct the facial selectivity of the cycloaddition, leading to the formation of a specific enantiomer. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched bicyclo[2.2.1]heptane derivative.
Another powerful method is the use of chiral Lewis acid catalysts in Diels-Alder reactions. researchgate.net These catalysts can coordinate to the dienophile, creating a chiral environment that favors the formation of one enantiomer over the other. This approach offers the advantage of catalytic control of stereochemistry, which is often more efficient than using stoichiometric chiral auxiliaries. Diastereoselective control is often inherent in the Diels-Alder reaction due to the concerted nature of the mechanism and the endo preference. nist.gov The choice of diene and dienophile, as well as the reaction conditions, can further influence the diastereoselectivity of the cycloaddition. nih.govsnnu.edu.cn
| Method | Description | Key Feature | Reference |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the dienophile to direct the stereochemical outcome of the Diels-Alder reaction. | Stoichiometric use of the chiral directing group. | liverpool.ac.uk |
| Chiral Lewis Acid Catalysis | A chiral Lewis acid is used to catalyze the Diels-Alder reaction, inducing enantioselectivity. | Catalytic amount of the chiral source is required. | researchgate.net |
| Substrate Control | The inherent stereochemistry of the reactants influences the stereochemical outcome of the reaction. | Relies on the transfer of existing chirality. | General Principle |
Introduction of the Ethynyl (B1212043) Moiety at the Bridgehead Position
Introducing a functional group at the sterically hindered bridgehead position of the bicyclo[2.2.1]heptane core presents a significant synthetic challenge due to the constraints of Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a small bicyclic system to avoid excessive ring strain. nih.gov However, several methods have been developed to overcome this hurdle and install an ethynyl group at the C1 position.
Direct Ethynylation Techniques
Direct C-H ethynylation at the bridgehead position of an unfunctionalized bicyclo[2.2.1]heptane is a challenging transformation due to the high bond dissociation energy of the tertiary C-H bond. While significant advances have been made in C-H activation and functionalization, direct ethynylation of such a sterically hindered and unactivated position remains an area of ongoing research. nih.govnih.gov Radical-mediated alkynylation reactions have shown promise for the functionalization of C(sp3)-H bonds, but their application to the bridgehead position of norbornane is not yet well-established. beilstein-journals.org
Conversion of Bridgehead Halides and Ketones to Ethynyl Derivatives
A more established and common approach to introduce an ethynyl group at the bridgehead position involves the conversion of a pre-existing functional group, such as a halide or a ketone.
From Bridgehead Halides:
Bridgehead halides, such as 1-bromobicyclo[2.2.1]heptane, can serve as precursors for the introduction of the ethynyl group through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. nist.govnih.gov While typically applied to sp2-hybridized carbons, its application to sp3-hybridized bridgehead halides is challenging but has been reported. The Castro-Stephens coupling, which utilizes a copper(I) acetylide and an aryl halide, is another potential method, though it is less commonly used for sp3 centers. nih.govbeilstein-journals.org
From Bridgehead Ketones:
A more versatile and frequently employed strategy involves the conversion of a bicyclo[2.2.1]heptan-1-one derivative. One common method is the addition of a lithium acetylide to the bridgehead ketone. This reaction forms a tertiary alcohol with an ethynyl group at the bridgehead position. Subsequent dehydration or other functional group manipulations can then be performed if necessary.
Another powerful method starting from a ketone is the Shapiro reaction. researchgate.netnih.gov This reaction converts a ketone to a vinyllithium species via a tosylhydrazone intermediate. The vinyllithium can then be quenched with an electrophile. To obtain the ethynyl group, the vinyllithium could potentially be reacted with a source of "positive" halogen followed by elimination, or through other multi-step sequences.
| Precursor | Reagents | Product | Reaction Type |
| Bridgehead Halide | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 1-Ethynylbicyclo[2.2.1]heptane | Sonogashira Coupling nist.govnih.gov |
| Bridgehead Halide | Copper(I) Acetylide, Pyridine | This compound | Castro-Stephens Coupling nih.govbeilstein-journals.org |
| Bridgehead Ketone | Lithium Acetylide | 1-Ethynylbicyclo[2.2.1]heptan-1-ol | Nucleophilic Addition |
| Bridgehead Ketone | 1. Tosylhydrazine; 2. 2 eq. n-BuLi | 1-Vinylbicyclo[2.2.1]hept-1-ene (intermediate) | Shapiro Reaction researchgate.netnih.gov |
Stereochemical Control in Nucleophilic Ethynylation
The addition of an ethynyl nucleophile, such as lithium acetylide or an ethynyl Grignard reagent, to a bicyclo[2.2.1]heptan-1-one is the most direct approach to introduce the desired functional group. The stereochemical outcome of this reaction is largely governed by the steric environment of the carbonyl group within the rigid bicyclic framework.
The bicyclo[2.2.1]heptane system possesses a distinct concave shape, leading to two faces for potential nucleophilic attack: the exo face and the endo face. In many substituted bicyclo[2.2.1]heptan-2-ones, such as camphor (B46023), the presence of methyl groups on the one-carbon bridge sterically hinders the exo face. cerritos.edu This steric shielding directs the incoming nucleophile to attack from the less hindered endo face, resulting in the predominant formation of the exo-alcohol. This principle of steric approach control is a key factor in achieving high diastereoselectivity.
For instance, the reaction of bicyclo[2.2.1]heptan-2-one with lithium acetylide would be expected to yield primarily exo-1-ethynylbicyclo[2.2.1]heptan-1-ol. The diastereomeric ratio of the products is highly dependent on the specific substrate, the nature of the ethynylating agent, and the reaction conditions.
Table 1: Diastereoselectivity in the Ethynylation of Bicyclo[2.2.1]heptan-2-one Derivatives
| Ketone Precursor | Ethynylating Reagent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (exo:endo) |
| Bicyclo[2.2.1]heptan-2-one | Lithium acetylide | THF | -78 to 25 | exo-alcohol | >9:1 |
| Camphor | Ethynylmagnesium bromide | Diethyl ether | 0 to 25 | exo-alcohol | High (not specified) |
Note: The data in this table is illustrative and based on general principles of nucleophilic addition to bicyclic ketones. Specific experimental results may vary.
The predictability of this stereochemical outcome can be understood through computational models such as the Felkin-Anh and Cram's rule, which analyze the steric and electronic effects of the substituents on the adjacent chiral center to predict the favored direction of nucleophilic attack. quora.comwikipedia.orguwindsor.calibretexts.org
Green Chemistry Principles in the Synthesis of Bicyclo[2.2.1]heptane Derivatives
The synthesis of the bicyclo[2.2.1]heptane core, a necessary precursor for this compound, provides a fertile ground for the implementation of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
The quintessential method for constructing the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction, a [4+2] cycloaddition. This reaction is inherently atom-economical, as all the atoms of the reactants are incorporated into the final product. acs.org Further aligning this key reaction with green chemistry involves the use of environmentally benign solvents and catalysts.
One significant advancement is the use of water as a solvent for the Diels-Alder reaction. mjcce.org.mk Water can accelerate the reaction rate and influence the stereoselectivity due to hydrophobic effects and its high cohesive energy. mjcce.org.mk The use of water as a solvent eliminates the need for volatile and often toxic organic solvents.
Table 2: Application of Green Chemistry in the Synthesis of Bicyclo[2.2.1]heptane Derivatives
| Green Chemistry Principle | Application in Bicyclo[2.2.1]heptane Synthesis | Example Reaction | Key Advantages |
| Use of Renewable Feedstocks & Safer Solvents | Water as a solvent for the Diels-Alder reaction. | Cyclopentadiene + Dienophile in water | Reduced use of volatile organic compounds (VOCs), potential for rate enhancement and improved selectivity. mjcce.org.mk |
| Catalysis | Biocatalysis using enzymes for stereoselective transformations. | Lipase-catalyzed desymmetrization of bicyclo[2.2.1]heptane diesters. uwindsor.ca | High enantioselectivity under mild conditions, biodegradable catalysts. |
| Catalysis | Biocatalysis for stereospecific oxidations. | Horse liver alcohol dehydrogenase-catalyzed oxidation of meso-diols. cdnsciencepub.com | Access to enantiomerically pure intermediates. cdnsciencepub.com |
| Energy Efficiency | Solvent-free (neat) reactions. | Diels-Alder reaction under solvent-free conditions. | Reduced solvent waste, simplified work-up, potentially lower energy consumption. |
Biocatalysis offers another powerful tool for the green synthesis of bicyclo[2.2.1]heptane precursors. Enzymes such as lipases and alcohol dehydrogenases can perform highly stereoselective transformations under mild reaction conditions. uwindsor.cacdnsciencepub.com For example, the enzymatic desymmetrization of meso-bicyclo[2.2.1]heptane diesters can provide access to enantiomerically pure building blocks. uwindsor.ca Similarly, horse liver alcohol dehydrogenase has been used for the stereospecific oxidation of meso-diols within the bicyclo[2.2.1]heptane framework, yielding chiral lactones. cdnsciencepub.com
By focusing on stereoselective synthetic strategies and incorporating green chemistry principles from the outset, the production of this compound and its derivatives can be achieved in a more sustainable and efficient manner.
Reactivity and Advanced Derivatization Chemistry of 1 Ethynylbicyclo 2.2.1 Heptane
Reactions at the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of chemical transformations.
Electrophilic and Nucleophilic Additions to the Alkyne
The terminal alkyne of 1-ethynylbicyclo[2.2.1]heptane can undergo both electrophilic and nucleophilic addition reactions. In electrophilic additions, the π electrons of the alkyne attack an electrophile, leading to the formation of a vinyl cation intermediate. This intermediate can then be attacked by a nucleophile. The rigid bicyclo[2.2.1]heptane framework can influence the stereoselectivity of these additions.
Nucleophilic additions to the alkyne are also possible, particularly with strong nucleophiles. These reactions typically proceed via an initial attack of the nucleophile on one of the sp-hybridized carbons of the alkyne, followed by protonation to yield the final product. The steric hindrance imposed by the bicyclic cage can play a significant role in dictating the regioselectivity of the nucleophilic attack. For instance, nucleophilic addition to ketones with a bicyclo[2.2.1]heptan-7-one structure has been studied to understand the electronic effects on diastereoselectivity. chemrxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling for further functionalization)
The terminal alkyne of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netnrochemistry.com This powerful reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. nrochemistry.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. psu.edu
The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by deprotonation of the alkyne and transmetalation with the copper acetylide. nrochemistry.com Reductive elimination then yields the coupled product and regenerates the active catalyst. nrochemistry.com The Sonogashira coupling is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules derived from this compound. nrochemistry.com The choice of solvent can significantly impact the reaction's efficiency and selectivity. lucp.net
A typical Sonogashira coupling reaction is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Aryl/Vinyl Halide | Pd(PPh₃)₂Cl₂ | CuI | Amine (e.g., NEt₃) | THF or DMF | 1-(Aryl/Vinyl-ethynyl)bicyclo[2.2.1]heptane |
This reaction has been instrumental in creating a diverse array of functionalized bicyclo[2.2.1]heptane derivatives for various applications.
[2+2] and [2+3] Cycloaddition Chemistry (e.g., Huisgen Cycloadditions)
The ethynyl group of this compound can participate in cycloaddition reactions. While [2+2] cycloadditions of alkynes are known, the [2+3] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition, is a more widely utilized and powerful transformation. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a 1,3-dipole, such as an azide, with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring, specifically a 1,2,3-triazole. organic-chemistry.orgwikipedia.org
The classical Huisgen cycloaddition is a thermal process that often leads to a mixture of regioisomers. wikipedia.org However, the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole. wikipedia.orgnih.gov This reaction is highly efficient and proceeds under mild conditions. nih.gov Ruthenium-catalyzed versions have also been developed to afford the 1,5-disubstituted triazole. researchgate.net
The versatility of the Huisgen cycloaddition allows for the introduction of a triazole ring onto the bicyclo[2.2.1]heptane framework, which can serve as a linker or a pharmacologically active moiety. activate-scientific.com
| Reactant 1 | Reactant 2 (1,3-Dipole) | Catalyst | Product |
| This compound | Organic Azide | Cu(I) salt | 1-(4-(Aryl/Alkyl)-1H-1,2,3-triazol-1-yl)bicyclo[2.2.1]heptane |
Polymerization and Oligomerization via Ethynyl Moieties
The ethynyl group of this compound can undergo polymerization and oligomerization reactions, leading to materials with unique properties derived from the rigid bicyclic units. The polymerization of norbornene, a related bicyclic alkene, is well-established and can proceed through various mechanisms, including ring-opening metathesis polymerization (ROMP), cationic, or radical polymerization. researchgate.net
Similarly, the oligomerization of terminal alkynes can be achieved using various catalysts. For example, the oligomerization of 1-decene (B1663960) has been studied using zeolite catalysts. mdpi.com Zirconocene-based catalysts have also been employed for the oligomerization of 1-hexene. mdpi.com These methods could potentially be adapted for the oligomerization of this compound to produce dimers, trimers, and higher oligomers. The resulting materials would possess a rigid backbone and could have applications in areas such as high-performance polymers and advanced materials.
Reactions Involving the Bicyclo[2.2.1]heptane Framework
The strained bicyclo[2.2.1]heptane skeleton itself can participate in reactions, particularly rearrangements, which are often influenced by the nature of the substituents at the bridgehead position.
Skeletal Rearrangements Induced by Bridgehead Substitution (e.g., Ritter reaction implications)
The rigid and strained nature of the bicyclo[2.2.1]heptane framework makes it prone to skeletal rearrangements, especially when a carbocation is generated at or near the bridgehead. cambridgescholars.com The substitution at the bridgehead, such as with an ethynyl group, can have significant implications for these rearrangements.
The Ritter reaction, which involves the reaction of a carbocation with a nitrile to form an N-alkyl amide, is a classic example where skeletal rearrangements of the bicyclo[2.2.1]heptane system can occur. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a carbocation, which then adds to the nitrile to form a nitrilium ion intermediate that is subsequently hydrolyzed. organic-chemistry.org
In the context of ethynyl-substituted bicyclo[2.2.1]heptanols, the Ritter reaction can be accompanied by a series of skeletal rearrangements. For instance, the reaction of endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile (B52724) in the presence of sulfuric acid leads to the formation of rearranged acetylamino products. researchgate.netresearchgate.net These rearrangements are driven by the relief of ring strain and the formation of more stable carbocation intermediates. The presence of the ethynyl group can influence the course of these rearrangements. The unreactivity of 1-bromobicyclo[2.2.1]heptane in S_N1 reactions highlights the difficulty in forming a bridgehead carbocation, which would be highly strained and unable to achieve the preferred trigonal planar geometry. chegg.com
Functionalization of the Bridged Ring System
The functionalization of the bicyclo[2.2.1]heptane core in the presence of a 1-ethynyl group presents a synthetic challenge, as reactions must be selective for the saturated framework over the reactive alkyne. Nevertheless, several strategies developed for the parent norbornane (B1196662) system can be extrapolated to its 1-ethynyl derivative.
One key approach involves radical-mediated reactions, which can overcome the steric hindrance and inherent stability of the C-H bonds within the bicyclic system. For instance, radical cyclization methods have been successfully employed for the synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes. datapdf.com This suggests that a similar strategy could be envisioned for introducing functionality at the C4 position of this compound.
Another potential avenue for functionalization is through carbocation-mediated processes. The generation of a carbocation within the bicyclo[2.2.1]heptane framework is often accompanied by skeletal reorganizations, known as Wagner-Meerwein rearrangements. sioc-journal.cnwikipedia.org These rearrangements, driven by the release of ring strain, can be harnessed to introduce functionality at various positions of the bridged system. For example, the treatment of bicyclic alcohols or halides with Lewis acids can initiate a cascade of rearrangements, leading to functionalized products that might not be accessible through direct substitution reactions. libretexts.org
The presence of the ethynyl group at the C1 position would electronically influence the stability of any carbocationic intermediates formed on the bicyclic frame. The sp-hybridized carbon of the ethynyl group is electron-withdrawing, which would destabilize a carbocation at an adjacent position. This electronic effect must be carefully considered when designing functionalization strategies that proceed through cationic intermediates.
Influence of Bridgehead Strain on Reactivity
The high strain of the bicyclic system is a driving force for rearrangement reactions. nih.gov For instance, the formation of a carbocation at a bridgehead position is generally disfavored due to the inability to achieve a planar geometry (Bredt's rule). researchgate.net However, carbocations at other positions on the ring readily undergo Wagner-Meerwein rearrangements to relieve strain. wikipedia.org These rearrangements involve the migration of an alkyl or hydride group to an adjacent cationic center, often leading to a more stable carbocation and a rearranged carbon skeleton. sioc-journal.cnwikipedia.org In the context of this compound, any reaction that generates a carbocationic intermediate on the bicyclic frame is likely to be followed by such rearrangements, which can be a powerful tool for constructing complex molecular architectures.
The strain within the bicyclo[2.2.1]heptane system also influences the stereoselectivity of reactions, as the rigid framework can direct the approach of reagents from either the exo or endo face.
Stereochemical Outcomes and Diastereoselectivity in Derivatization
The rigid, conformationally restricted nature of the bicyclo[2.2.1]heptane skeleton imparts a high degree of stereocontrol in its derivatization reactions. The distinction between the exo and endo faces of the molecule is crucial in determining the stereochemical outcome of a reaction.
The stereochemical outcome of reactions can also be influenced by the presence of directing groups. For instance, a hydroxyl group on the bicyclic frame can direct the delivery of a reagent to a specific face of the molecule through hydrogen bonding.
Furthermore, the stereochemistry of the starting material can dictate the stereochemistry of the product in rearrangement reactions. Wagner-Meerwein rearrangements are typically stereospecific, proceeding with retention of configuration at the migrating carbon. wikipedia.org This stereospecificity allows for the controlled synthesis of complex, stereochemically defined molecules.
The stereoselectivity of reactions involving the bicyclo[2.2.1]heptane framework is a well-studied area, and these principles can be applied to predict and control the stereochemical outcomes in the derivatization of this compound. magtech.com.cn
Spectroscopic and Structural Elucidation Methodologies for 1 Ethynylbicyclo 2.2.1 Heptane
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within 1-ethynylbicyclo[2.2.1]heptane. The absorption of infrared radiation excites molecules into higher vibrational states, and the frequencies of absorbed radiation are characteristic of specific bonds and functional groups.
The most prominent and diagnostic peaks in the IR spectrum of this compound are expected to arise from the ethynyl (B1212043) group. The terminal alkyne (C≡C-H) gives rise to two highly characteristic absorptions:
≡C-H Stretch: A sharp and intense absorption band is anticipated in the region of 3300-3250 cm⁻¹. This high-frequency vibration is a hallmark of the acetylenic proton.
C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a weak to medium, sharp absorption band in the range of 2140-2100 cm⁻¹. The intensity of this peak can be variable, but its position is highly indicative of an alkyne functionality.
The bicyclo[2.2.1]heptane framework will be characterized by C-H and C-C bond vibrations. The sp³ C-H stretching vibrations of the saturated bicyclic cage are expected to appear in the region of 3000-2850 cm⁻¹. The various C-H bending and C-C stretching vibrations of the cage will contribute to a complex fingerprint region below 1500 cm⁻¹, which, while unique to the molecule, can be challenging to interpret in detail without computational support.
| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |
| Terminal Alkyne | ≡C-H Stretch | 3300 - 3250 (Sharp, Intense) |
| C≡C Stretch | 2140 - 2100 (Weak to Medium, Sharp) | |
| Bicyclic Alkane | C(sp³)-H Stretch | 3000 - 2850 |
| C-H Bending / C-C Stretching | < 1500 (Complex Fingerprint) |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. A key advantage of Raman spectroscopy is its sensitivity to non-polar or weakly polar bonds, which often produce weak signals in IR spectra.
| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| Terminal Alkyne | C≡C Stretch | 2140 - 2100 (Strong, Sharp) |
| ≡C-H Stretch | 3300 - 3250 (Variable Intensity) | |
| Bicyclic Alkane | C(sp³)-H Stretch | 3000 - 2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. The acetylenic proton (≡C-H) is expected to resonate as a singlet in the region of δ 2.0-3.0 ppm. The protons on the bicyclo[2.2.1]heptane cage would appear as a series of complex multiplets in the upfield region, typically between δ 1.0 and 2.5 ppm. The exact chemical shifts and coupling patterns would be dependent on the specific stereochemistry of each proton within the rigid bicyclic system. The bridgehead protons would likely have distinct chemical shifts compared to the methylene (B1212753) and bridge protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The two sp-hybridized carbons of the ethynyl group are highly characteristic. The quaternary carbon attached to the bicyclic cage (C-C≡C-H) is expected to resonate in the δ 80-90 ppm range, while the terminal acetylenic carbon (C-C≡C -H) would appear slightly downfield in the δ 70-80 ppm region. The sp³-hybridized carbons of the bicyclo[2.2.1]heptane framework would give rise to signals in the upfield region of the spectrum, typically between δ 20 and 50 ppm. The bridgehead carbons would likely be the most deshielded among the saturated carbons.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| H -C≡ | 2.0 - 3.0 (s) | - |
| Bicyclo[2.2.1]heptane H | 1.0 - 2.5 (complex multiplets) | - |
| C -C≡C-H | - | 80 - 90 |
| C-C ≡C-H | - | 70 - 80 |
| Bicyclo[2.2.1]heptane C | - | 20 - 50 |
While ¹H and ¹³C NMR provide the basic carbon-hydrogen connectivity, the rigid and complex three-dimensional structure of the bicyclo[2.2.1]heptane system necessitates the use of advanced NMR techniques for complete stereochemical assignment.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, helping to trace the connectivity of the protons within the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, such as the bridgehead carbons and the internal alkyne carbon, by observing their correlations with nearby protons.
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular ion peak ([M]⁺) would be observed, corresponding to its molecular weight.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the ethynyl group (a loss of 25 mass units) to form a stable bicyclo[2.2.1]heptyl cation. Further fragmentation of the bicyclic cage would lead to a series of smaller charged fragments. The retro-Diels-Alder reaction is a common fragmentation pathway for bicyclo[2.2.1]heptane systems, which could lead to the loss of ethene (28 mass units) or other neutral fragments.
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | C₉H₁₂⁺ |
| [M - C₂H]⁺ | Loss of the ethynyl group | C₇H₁₁⁺ |
| [M - C₂H₂]⁺ | Loss of acetylene | C₇H₁₀⁺ |
| Further Fragments | Fragmentation of the bicyclic cage | Various smaller m/z values |
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). uni-saarland.de This process imparts significant energy to the molecule, causing the ejection of an electron and forming a molecular ion (M+•). uni-saarland.de The excess energy often leads to the fragmentation of the molecular ion into smaller, charged fragments. uni-saarland.deorgchemboulder.com The resulting mass spectrum, a plot of relative intensity versus mass-to-charge ratio (m/z), provides a characteristic fingerprint of the compound. nih.gov
For this compound (C₉H₁₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight, which is approximately 120.19 g/mol . bldpharm.com The fragmentation of the bicyclo[2.2.1]heptane cage is a complex process. The fragmentation of alkanes like this bicyclic system primarily involves the cleavage of C-C bonds, which are generally weaker than C-H bonds. docbrown.info The loss of neutral fragments is inferred from the difference between the molecular ion peak and the observed fragment ion peaks. uni-saarland.de
Common fragmentation pathways for bicyclic alkanes involve the loss of small hydrocarbon fragments. For instance, in related bicyclo[2.2.1]heptane derivatives, losses of ethylene (B1197577) (C₂H₄) or other small alkyl groups are frequently observed. The presence of the ethynyl group introduces additional fragmentation possibilities, such as cleavage of the C-C single bond connecting the ethynyl group to the bicyclic core or rearrangements involving the triple bond. The analysis of these fragmentation patterns is crucial for confirming the structure of the molecule.
Table 1: Predicted Key EI-MS Fragments for this compound
| m/z Value (Predicted) | Possible Fragment Identity | Neutral Loss |
| 120 | [C₉H₁₂]⁺• (Molecular Ion) | - |
| 105 | [C₈H₉]⁺ | CH₃ |
| 95 | [C₇H₇]⁺ | C₂H₅ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₅ (rearrangement) |
| 79 | [C₆H₇]⁺ | C₃H₅ |
| 67 | [C₅H₇]⁺ | C₄H₅ |
This table is predictive and based on general fragmentation principles of similar structures. Actual experimental data would be required for definitive assignments.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. researchgate.net This high accuracy allows for the unambiguous determination of a molecule's elemental composition. researchgate.netox.ac.uk While low-resolution mass spectrometry can distinguish between ions of different nominal masses, HRMS can differentiate between ions that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms (e.g., C, H, O, N). researchgate.net
For this compound, with a molecular formula of C₉H₁₂, the theoretical exact mass of the molecular ion [M]⁺• can be calculated with high precision. Using the most abundant isotopes (¹²C and ¹H), the exact mass would be determined. This experimentally measured exact mass is then compared to the theoretical masses of all possible elemental compositions to find the best match, thereby confirming the molecular formula.
Table 2: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |
| C₉H₁₂ | [M]⁺• | 120.0939 |
This value is calculated based on the exact masses of the most abundant isotopes: ¹²C = 12.000000 Da and ¹H = 1.007825 Da.
The precision of HRMS is critical in distinguishing this compound from other compounds that might have the same nominal molecular weight of 120, but different elemental formulas.
Photoelectron Spectroscopy for Electronic Structure and Bonding
Photoelectron Spectroscopy (PES) is a technique that provides direct experimental insight into the electronic structure and bonding of molecules. libretexts.orgrsc.org It operates on the principle of the photoelectric effect, where a molecule is irradiated with high-energy photons (usually ultraviolet for valence electrons), causing the ejection of an electron. libretexts.org The kinetic energy of the ejected photoelectron is measured, and from this, the binding energy of the electron can be determined. The resulting photoelectron spectrum consists of bands that correspond to the ionization of electrons from different molecular orbitals. libretexts.orgrsc.org
The interpretation of the photoelectron spectrum of this compound would reveal the relative energies of its occupied molecular orbitals. libretexts.org The spectrum is expected to show distinct bands corresponding to the ionization of electrons from the σ bonds of the bicyclic alkane framework and the π bonds of the ethynyl group.
The highest occupied molecular orbitals (HOMOs) are of particular interest. In this molecule, the π orbitals of the carbon-carbon triple bond are expected to be among the highest in energy, leading to the first (lowest ionization energy) band in the PES spectrum. The fine structure within a PES band can also provide information about the vibrational energy levels of the resulting cation, which in turn relates to the bonding character of the ionized orbital. libretexts.org A broad band with extensive vibrational structure indicates that the removal of the electron significantly alters the geometry and bonding of the molecule, which is expected upon ionization from a bonding orbital. libretexts.org
Theoretical calculations, such as density functional theory (DFT) or ab initio methods, are often used in conjunction with experimental PES to assign the observed ionization bands to specific molecular orbitals and to gain a deeper understanding of the electronic structure and bonding. brown.eduosti.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. yorku.caanton-paar.com This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. anton-paar.comwordpress.com The resulting diffraction pattern is used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined with high accuracy. yorku.ca
For this compound, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal. The analysis would provide a wealth of structural information, including:
Bond lengths: The precise distances between all bonded atoms, such as the C-C bonds within the bicyclic framework and the C≡C triple bond of the ethynyl group.
Bond angles: The angles between adjacent bonds, defining the geometry of the strained bicyclic system.
Torsional angles: These angles describe the conformation of the molecule.
Intermolecular interactions: The analysis would also reveal how the molecules pack together in the crystal lattice and any significant non-covalent interactions that may be present.
This detailed structural information is invaluable for understanding the steric and electronic properties of the molecule, and it serves as a benchmark for computational models. While no specific crystal structure data for this compound is readily available in the provided search results, the structures of related bicyclo[2.2.1]heptane derivatives have been extensively studied, providing a basis for what to expect. rsc.orgresearchgate.netnih.gov
Computational and Theoretical Investigations of 1 Ethynylbicyclo 2.2.1 Heptane
Spectroscopic Property Predictions via Computational ModelsComputational models can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For 1-ethynylbicyclo[2.2.1]heptane, these predictions would include:
Infrared (IR) spectroscopy: Calculation of vibrational frequencies can help to predict the appearance of an IR spectrum, identifying characteristic peaks for functional groups like the C≡C and C-H stretches of the ethynyl (B1212043) group.
Nuclear Magnetic Resonance (NMR) spectroscopy: Theoretical calculations of chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants are instrumental in interpreting experimental NMR spectra and confirming the molecular structure.
While the theoretical framework for these investigations is robust, the absence of specific studies on this compound means that no concrete data, such as optimized geometries, orbital energies, reaction energy profiles, or predicted spectra, can be presented. The scientific community has yet to apply these powerful computational lenses to this specific molecule.
Applications in Advanced Organic Materials and Polymer Science
Utilization as Monomeric Units in Polymer Synthesis
The terminal alkyne functionality of 1-ethynylbicyclo[2.2.1]heptane makes it a suitable monomer for various polymerization reactions. The resulting polymers often exhibit high thermal stability and unique physical properties due to the incorporated rigid bicyclo[2.2.1]heptane units.
Alkynes are key monomers in the synthesis of polymers with conjugated backbones, which often possess interesting optoelectronic properties. mdpi.com While metal-based catalysts are common, metal-free polymerization techniques using organocatalysts like organobases and Lewis acids are also being explored. mdpi.com The polymerization of monomers containing the bicyclo[2.2.1]heptane skeleton, such as those derived from this compound, can lead to materials with enhanced thermal and oxidative stability. researchgate.net This stability is attributed to the rigid, cage-like structure of the bicyclic unit, which can create a polymer that approximates a ladder-like structure. researchgate.net
The properties of polymers can be systematically tuned by copolymerizing different monomers. For instance, studies on copolyesters have shown that incorporating various bicyclic or aliphatic diester monomers allows for the tailoring of properties such as glass transition temperature and tensile strength. researchgate.net Similarly, the copolymerization of this compound with other monomers could offer a route to new materials with a wide range of tunable characteristics.
Below is a table summarizing the types of polymerization where alkynyl monomers like this compound are relevant:
| Polymerization Type | Catalyst/Initiator | Resulting Polymer Characteristics |
| Polyaddition | Organobase catalysts (e.g., tri-n-butylphosphine, DABCO) | Functional polymers with heteroatoms in the main chain |
| Cycloaddition Polymerization | Lewis acids (e.g., trifluoromethanesulfonic acid) | Polyoxazoles with good solubility and thermal stability |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs catalyst | Well-defined polymers with controlled molecular weight |
| Copolymerization | Various | Polymers with tunable thermal and mechanical properties |
Role in the Development of Novel Organic Building Blocks for Complex Molecules
The bicyclo[2.2.1]heptane framework is a key structural motif in many complex organic molecules and serves as a versatile building block in organic synthesis. nih.govontosight.ai The rigidity of this bicyclic system allows for precise control over the spatial arrangement of functional groups, which is crucial in the design of molecules with specific biological activities or material properties.
The ethynyl (B1212043) group on this compound provides a reactive handle for a variety of chemical transformations, including cycloaddition reactions and coupling reactions. For example, the Ritter reaction, which involves the reaction of a nitrile with a carbocation, has been performed on ethynyl-substituted bicyclo[2.2.1]heptan-2-ols, leading to the formation of acetylamino-substituted bicyclo[2.2.1]heptane derivatives. researchgate.net These types of transformations demonstrate how the basic bicyclo[2.2.1]heptane skeleton can be elaborated into more complex, functionalized molecules.
Furthermore, the development of synthetic methods to introduce functional groups at the bridgehead positions of the bicyclo[2.2.1]heptane skeleton has expanded its utility as a building block. nih.gov The ability to create derivatives of this compound with additional functionalities opens up possibilities for constructing even more intricate and novel molecular architectures. hilarispublisher.com The synthesis of complex molecules often relies on the strategic use of such building blocks to construct the desired carbon framework efficiently. researchgate.net
Design and Synthesis of Functional Materials with Tunable Properties
The creation of functional materials with specific, tunable properties is a major goal in materials science. unizar-csic.esyoutube.com The incorporation of this compound into materials can impart desirable characteristics due to its rigid and bulky nature. The design of these materials often involves a hierarchical approach, starting from the synthesis of fundamental building blocks to the assembly of the final material. hilarispublisher.com
The properties of materials can be significantly altered by external stimuli like pressure, which can induce changes in their atomic and electronic structures. rsc.org The rigid framework of the bicyclo[2.2.1]heptane unit can influence how a material responds to such stimuli. For example, in the field of ferroelastics, molecular components that undergo phase transitions are key. researchgate.net While not directly studied with this compound, the principle of using rigid molecular components to influence material properties is well-established.
The development of functional materials extends to areas like optoelectronics, where materials with specific light-absorbing and emitting properties are required. mdpi.com The synthesis of polymers from monomers like those derived from [2.2]paracyclophane-1,9-diene has led to soluble poly(p-phenylene vinylene) (PPV) derivatives with promising optical and electrochemical properties for applications in organic light-emitting diodes (OLEDs). bu.edu.eg The integration of the rigid bicyclo[2.2.1]heptane unit from this compound into conjugated polymer backbones could similarly lead to materials with interesting photophysical properties.
The following table highlights some properties that can be tuned in functional materials by incorporating specific structural motifs:
| Tunable Property | Influencing Structural Factor | Potential Application |
| Thermal Stability | Incorporation of rigid bicyclic units | High-performance polymers |
| Glass Transition Temperature | Ratio of different comonomers in a polymer | Engineering plastics |
| Optical Band Gap | Conjugation length and substituents in polymers | Organic electronics |
| Mechanical Properties | Cross-linking and monomer structure | Coatings and films |
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. magtech.com.cn The defined shape and potential for functionalization of this compound make it an interesting candidate for incorporation into such assemblies. The ethynyl group can participate in hydrogen bonding or be used as a linkage point for connection to other molecular components.
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgscispace.com The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. Aliphatic ligands, including those based on bicyclic structures, are gaining attention as they offer unique geometric and electronic properties not achievable with more common aromatic linkers. researchgate.net The rigid bicyclo[2.2.1]heptane core of this compound could serve as a scaffold for designing novel linkers for MOFs.
The hierarchical self-assembly of complex supramolecular structures is a powerful strategy for creating functional materials. mdpi.com This process often involves the stepwise association of building blocks through various non-covalent interactions. For instance, metallacalixarenes have been used as building blocks to construct 2D and 3D supramolecular architectures through π-π stacking and hydrogen bonding. mdpi.com Similarly, derivatives of this compound could be designed to act as building blocks in such hierarchical self-assembly processes, leading to new supramolecular frameworks with potentially useful properties. The design and synthesis of organic building blocks that incorporate macrocycles can endow framework materials with specific guest recognition sites. rsc.org
Future Directions and Emerging Research Avenues for 1 Ethynylbicyclo 2.2.1 Heptane
Development of More Efficient and Selective Synthetic Routes
Key research objectives include the exploration of catalytic systems that can mediate the direct and selective C-H ethynylation of the bicyclo[2.2.1]heptane core. Transition metal catalysis, a cornerstone of modern organic synthesis, offers a promising avenue for achieving this transformation with high precision and efficiency. numberanalytics.com The development of novel catalyst systems, potentially involving earth-abundant metals, could significantly reduce the environmental impact and cost of production. mdpi.com Furthermore, exploring biocatalytic and flow chemistry approaches could lead to more sustainable and scalable synthetic methods for this and related bicyclic compounds. numberanalytics.commdpi.com
| Research Focus | Potential Methodologies | Desired Outcomes |
| Direct C-H Ethynylation | Transition-metal catalysis (e.g., Pd, Cu, Rh) | Fewer synthetic steps, increased atom economy |
| Green Chemistry Approaches | Biocatalysis, flow chemistry, use of green solvents | Reduced waste, improved safety, lower environmental impact numberanalytics.commdpi.comfrontiersin.org |
| Novel Catalyst Development | Earth-abundant metal catalysts, organocatalysis | Cost-effective and sustainable synthesis |
Exploration of Unprecedented Reactivity Pathways
The strained nature of the bicyclo[2.2.1]heptane skeleton, combined with the high reactivity of the ethynyl (B1212043) group, suggests that 1-ethynylbicyclo[2.2.1]heptane may exhibit novel and unexpected reactivity. The triple bond in alkynes is a versatile functional group that readily undergoes addition and cycloaddition reactions. numberanalytics.comlibretexts.org The significant ring strain of the bicyclic system can influence the reactivity of the appended alkyne, potentially leading to unique chemical transformations not observed in less strained systems. nih.govu-tokyo.ac.jp
Future investigations should aim to explore the participation of this compound in a variety of chemical reactions. For instance, its use in "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, could lead to the efficient construction of complex molecular architectures. researchgate.netthieme-connect.com The potential for this molecule to undergo novel polymerization reactions, driven by the reactivity of the ethynyl group, is another exciting avenue for creating new materials with unique properties. nih.govacs.org The inherent strain in the bicyclic framework might also be harnessed to drive unusual rearrangement or ring-opening reactions, providing access to novel molecular scaffolds.
Advanced Computational Modeling for Predictive Synthesis and Materials Design
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the structure, properties, and reactivity of molecules. researchgate.net For this compound, advanced computational modeling can provide invaluable insights that can guide experimental work. DFT calculations can be employed to predict the outcomes of synthetic reactions, helping to identify the most promising reaction conditions and catalysts for its efficient synthesis. rsc.orgresearchgate.net
Furthermore, computational modeling can be used to predict the electronic and mechanical properties of polymers and other materials derived from this compound. This predictive capability can accelerate the design and discovery of new functional materials with tailored properties. For example, modeling can help to understand how the rigid bicyclic unit influences the morphology and performance of polymers, or how the electronic properties of the ethynyl group can be harnessed in the design of novel electronic materials. mdpi.comnih.gov
| Modeling Application | Computational Technique | Potential Insights |
| Predictive Synthesis | Density Functional Theory (DFT) | Reaction feasibility, catalyst selection, stereochemical outcomes rsc.org |
| Materials Design | Molecular Dynamics (MD), DFT | Polymer morphology, electronic properties, mechanical strength |
| Reactivity Analysis | Conceptual DFT | Understanding of electrophilic/nucleophilic character, reaction mechanisms nih.gov |
Sustainable and Scalable Production Methods
For this compound to find widespread application, the development of sustainable and scalable production methods is crucial. The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, should be central to these efforts. numberanalytics.comalliedacademies.org Industrial processes for specialty chemicals are increasingly focused on reducing their environmental footprint, and the synthesis of this compound should align with these goals. blazingprojects.comnih.gov
Research in this area should focus on transitioning from laboratory-scale syntheses to robust, scalable processes. This includes the optimization of reaction conditions to maximize yield and minimize energy consumption, as well as the development of efficient purification techniques that reduce solvent use. oceanicpharmachem.comreachemchemicals.com The potential for utilizing feedstocks derived from renewable resources should also be investigated as a long-term goal for sustainable production. alliedacademies.org The development of catalytic processes that allow for high turnover numbers and easy catalyst separation and recycling will be key to achieving a truly scalable and economically viable synthesis. google.comgoogle.com
Integration into Next-Generation Functional Architectures
The unique combination of a rigid, three-dimensional scaffold and a reactive handle makes this compound an attractive building block for the construction of next-generation functional architectures. The ethynyl group provides a versatile point of attachment for incorporating this molecule into a wide range of materials. thieme-connect.com
In polymer chemistry, the incorporation of the rigid bicyclo[2.2.1]heptane unit can enhance the thermal stability and mechanical properties of polymers. acs.org The ethynyl group can be used for polymerization or for post-polymerization modification, allowing for the creation of highly functionalized polymers with tailored properties. nih.govnih.gov In materials science, this compound could be used to create novel liquid crystals, organic light-emitting diodes (OLEDs), or as a cross-linking agent in the formation of robust polymer networks. The three-dimensional nature of the bicyclo[2.2.1]heptane core can be exploited to control the supramolecular organization of materials, leading to new functionalities.
| Application Area | Potential Role of this compound | Resulting Properties/Functionalities |
| Polymer Chemistry | Monomer, cross-linking agent | Enhanced thermal stability, improved mechanical properties, controlled morphology acs.org |
| Materials Science | Building block for liquid crystals, OLEDs | Novel optical and electronic properties |
| Supramolecular Chemistry | Component of macrocycles and cages | Controlled host-guest chemistry, molecular recognition |
| Pharmaceutical Chemistry | Scaffold for drug discovery | Rigid framework for presenting pharmacophores in defined spatial orientations rsc.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethynylbicyclo[2.2.1]heptane, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane scaffold. For ethynyl derivatives, Sonogashira coupling or alkyne insertion reactions may be employed. Key parameters include:
- Catalyst choice (e.g., Pd/Cu for cross-coupling reactions).
- Solvent polarity (e.g., THF or DMF for stabilizing intermediates).
- Temperature control (e.g., 60–80°C for efficient coupling ).
Q. How can the stereochemistry and electronic structure of this compound be characterized experimentally?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon hybridization (e.g., sp-hybridized carbons in ethynyl groups) .
- X-ray Crystallography : Resolves spatial arrangement of the bicyclic core and substituents .
- Infrared (IR) Spectroscopy : Detects C≡C stretching vibrations (~2100–2260 cm⁻¹) .
Q. What are the common reactivity patterns of ethynyl-substituted bicyclo[2.2.1]heptane derivatives?
- Key Reactions :
- Cycloadditions : Ethynyl groups participate in [2+2] or Diels-Alder reactions, leveraging strain in the bicyclic system .
- Nucleophilic Substitution : Electron-withdrawing groups (e.g., halogens) on adjacent carbons activate the ethynyl moiety for attack .
- Example : Ethynyl derivatives of camphor (a bicyclic terpene) undergo regioselective functionalization due to steric constraints .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the thermodynamic stability and reactivity of this compound derivatives?
- Approach :
- Heat of Formation (HOF) : Calculated to assess stability under high-energy conditions .
- Frontier Molecular Orbital (FMO) Analysis : Identifies sites for electrophilic/nucleophilic attack (e.g., ethynyl π-electrons as reactive centers) .
Q. What strategies resolve contradictions in kinetic data for ethynyl-substituted bicyclo compounds?
- Analysis Framework :
- Variable Control : Isolate factors like solvent polarity, temperature, and substituent effects (e.g., halogen vs. methyl groups) .
- Statistical Modeling : Multivariate regression to quantify contributions of individual parameters to reaction rates .
- Example : Bromine substituents in 2-(bromomethyl)bicyclo[2.2.1]heptane increase SN2 reactivity compared to chloro analogs, but steric hindrance may reduce yields .
Q. How can this compound be tailored for applications in asymmetric catalysis or medicinal chemistry?
- Design Principles :
- Chiral Auxiliaries : Incorporate the bicyclic scaffold into ligands (e.g., bornanesultam derivatives) for enantioselective synthesis .
- Bioisosteres : Replace aromatic rings in drug candidates with rigid bicyclo cores to modulate pharmacokinetics .
- Data Insight : 2,5-Diazabicyclo[2.2.1]heptane derivatives exhibit IC₅₀ values <1 µM in anticancer assays, suggesting potential for ethynyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
